![molecular formula C13H18N2 B14515142 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline CAS No. 63006-84-8](/img/structure/B14515142.png)
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimidoisoquinoline core through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to
Propriétés
Numéro CAS |
63006-84-8 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
3-methyl-1,2,4,6,7,11b-hexahydropyrimido[6,1-a]isoquinoline |
InChI |
InChI=1S/C13H18N2/c1-14-8-7-13-12-5-3-2-4-11(12)6-9-15(13)10-14/h2-5,13H,6-10H2,1H3 |
Clé InChI |
MAKKAZJQNQOLCV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2C3=CC=CC=C3CCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


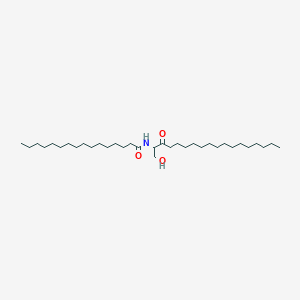
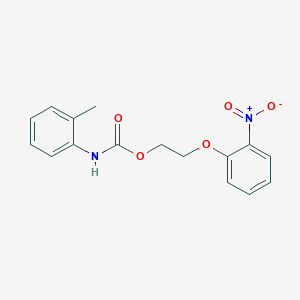
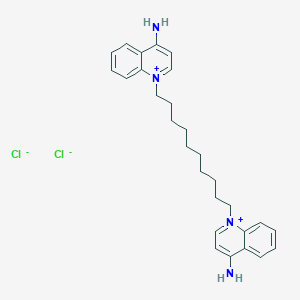
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
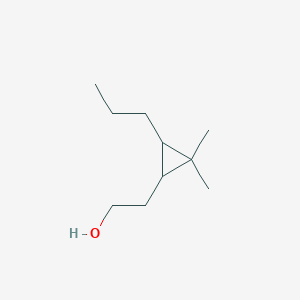
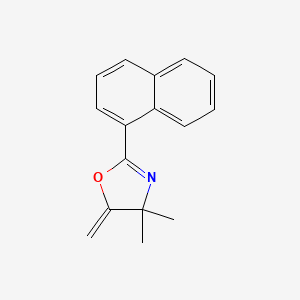
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)

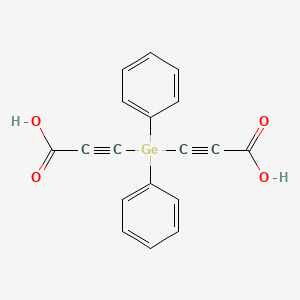
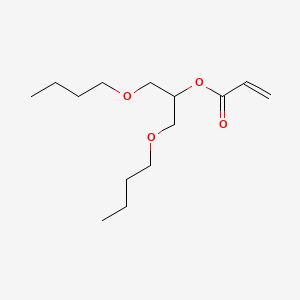

![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
